molecular formula C8H10N2O2 B181671 3,5-Dimethyl-4-nitroaniline CAS No. 34761-82-5

3,5-Dimethyl-4-nitroaniline

Cat. No.: B181671
CAS No.: 34761-82-5
M. Wt: 166.18 g/mol
InChI Key: RKYZUYQFTGLAOX-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-nitroaniline is an organic compound with the molecular formula C₈H₁₀N₂O₂. It is a derivative of aniline, where the hydrogen atoms in the 3 and 5 positions of the benzene ring are replaced by methyl groups, and the hydrogen atom in the 4 position is replaced by a nitro group. This compound is known for its applications in various fields, including organic synthesis and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-4-nitroaniline can be synthesized through several methods. One common method involves the nitration of 3,5-dimethylaniline. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4 position .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dimethyl-4-nitroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-nitroaniline involves its interaction with various molecular targets. The nitro group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-4-nitrophenol
  • 3,5-Dimethyl-4-nitrobenzoic acid
  • 3,5-Dimethyl-4-nitrobenzaldehyde

Uniqueness

3,5-Dimethyl-4-nitroaniline is unique due to the presence of both electron-donating methyl groups and an electron-withdrawing nitro group on the benzene ring. This combination of substituents affects its chemical reactivity and physical properties, making it distinct from other similar compounds .

Properties

IUPAC Name

3,5-dimethyl-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-7(9)4-6(2)8(5)10(11)12/h3-4H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKYZUYQFTGLAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80188315
Record name 3,5-Dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34761-82-5
Record name 3,5-Dimethyl-4-nitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034761825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80188315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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